2-Aminotridecane
Overview
Description
2-Aminotridecane is an organic compound with the chemical formula C₁₃H₂₉N . It is known for its broad-spectrum antimicrobial properties, particularly against dermatophytes, yeast, filamentous fungi, and various strains of bacteria resistant to other antimicrobial agents . This compound also exhibits activity against certain viruses, such as influenza virus type A .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminotridecane can be synthesized through various methods. One common synthetic route involves the reaction of tridecanal with ammonia or an amine under hydrogenation conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature.
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-Aminotridecane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Aminotridecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Aminotridecane exerts its antimicrobial effects involves disrupting the cell membrane integrity of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and membrane function .
Comparison with Similar Compounds
- 2-Aminododecane
- 2-Aminotetradecane
- 2-Aminopentadecane
Comparison: 2-Aminotridecane is unique due to its specific chain length, which contributes to its distinct antimicrobial properties. Compared to its shorter or longer chain analogs, this compound exhibits a broader spectrum of activity and higher potency against resistant strains of microorganisms .
Properties
IUPAC Name |
tridecan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHZVGJULAEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880757 | |
Record name | 1-methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-57-7 | |
Record name | 2-Aminotridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-methyldodecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the research focus of the provided papers?
A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].
Q2: What is known about the antifungal activity of this compound salt of 2-chloronitrophenol?
A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the this compound salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].
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